molecular formula C10H15N3 B2590461 N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine CAS No. 2172435-92-4

N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine

Cat. No.: B2590461
CAS No.: 2172435-92-4
M. Wt: 177.251
InChI Key: BHUBBKDDKYHJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine” is a chemical compound with the CAS Number: 2172435-92-4 . It has a molecular weight of 177.25 . It is in the form of oil .


Synthesis Analysis

The synthesis of naphthyridine derivatives, including “this compound”, has been a topic of interest in the field of medicinal chemistry . The synthesis strategies related to these compounds involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15N3/c1-13(2)10-9-7-11-5-3-8(9)4-6-12-10/h4,6,11H,3,5,7H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The reactivity of naphthyridine derivatives, including “this compound”, has been studied extensively . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified .


Physical and Chemical Properties Analysis

“this compound” is an oil-like substance . It has a molecular weight of 177.25 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Hydrogen Bonding and Molecular Interactions

Researchers have extensively studied 5,7-dimethyl-1,8-naphthyridine-2-amine's ability to form supramolecular salts and adducts with various acids through hydrogen bonding and other non-covalent interactions. These compounds typically exhibit crystalline solid states, characterized by their formation through hydrogen bonds between the nitrogen atom of the naphthyridine and the hydrogen of acidic components. Additionally, other intermolecular interactions significantly contribute to the molecular assembly within the crystals, influencing the compounds' overall structure and stability (Dong et al., 2018), (Jin et al., 2011), (Dong et al., 2017).

Luminescent Properties

Zinc(II) Complexes and Luminescence

Studies on 2,4-dimethyl-7-(2-pyridylamino)-1,8-naphthyridine with Zn(ClO4)2 and bis(5,7-dimethyl-1,8-naphthyrid-2-yl)amine with Zn(OAc)2, ZnCl2, or Zn(ClO4)2 have revealed the formation of blue luminescent zinc(II) complexes. These complexes exhibit intense intraligand fluorescence and are characterized by their crystal structures showing coordination cations self-assembled into chains or structures through hydrogen bonds and π–π interactions, contributing to their luminescent properties (Chen et al., 2008).

Synthesis and Applications in Organic Chemistry

Complexation and Unfolding of Heterocyclic Ureas

Heterocyclic ureas based on 5,6,7,8-tetrahydro-2,7-naphthyridine have been synthesized and studied for their conformational behaviors and interactions. These studies provide insights into the compound's potential applications in creating hydrogen-bonded complexes and contribute to understanding its role in self-assembly and molecular recognition processes (Corbin et al., 2001).

Elaboration into Novel Derivatives

1,8-Naphthyridine-2,7-dicarboxaldehyde has been used as a precursor for synthesizing novel 2,7-dimethylimine derivatives. These derivatives represent an advancement in the field and hold potential for further complexation studies, particularly with biologically relevant transition metals, indicating a scope for pharmaceutical and medicinal chemistry applications (Vu et al., 2002).

Safety and Hazards

The safety information for “N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine” includes several hazard statements: H302, H314, H335 . Precautionary measures include avoiding ingestion and inhalation, not getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Future Directions

The future directions for the study of “N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine” and similar compounds could involve further exploration of their synthesis, reactivity, and applications . Given their significant importance in the field of medicinal chemistry and their wide range of biological activities, these compounds are likely to continue to be a focus of research .

Properties

IUPAC Name

N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-13(2)10-9-7-11-5-3-8(9)4-6-12-10/h4,6,11H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUBBKDDKYHJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC2=C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172435-92-4
Record name N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.